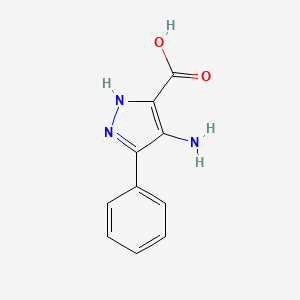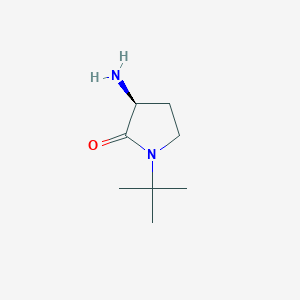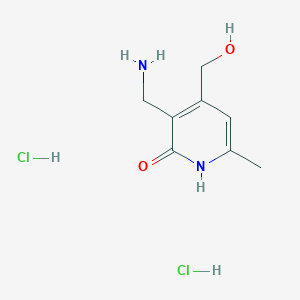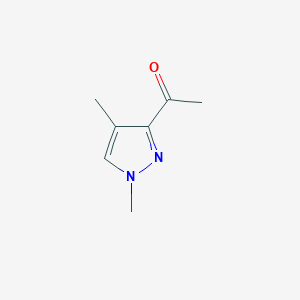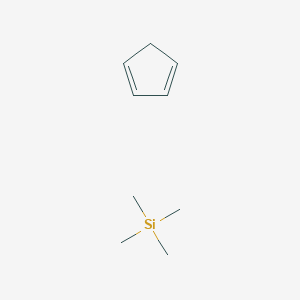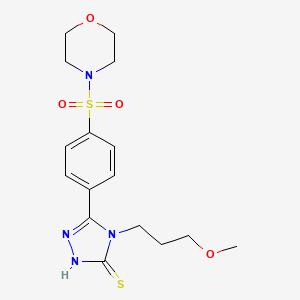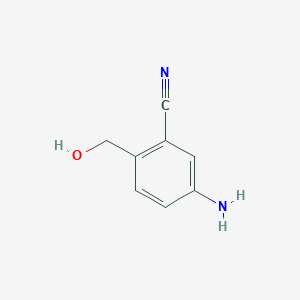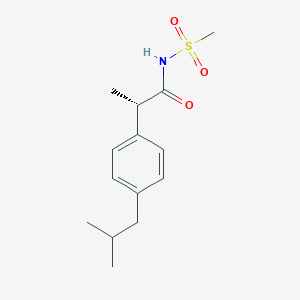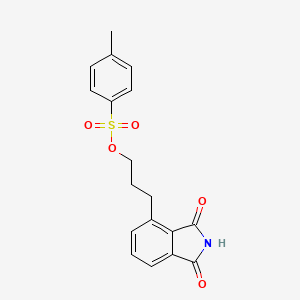
3-(1,3-Dioxoisoindolin-4-yl)propyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxoisoindolin-4-yl)propyl 4-methylbenzenesulfonate is a chemical compound characterized by the presence of an isoindoline-1,3-dione moiety linked to a propyl chain, which is further connected to a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxoisoindolin-4-yl)propyl 4-methylbenzenesulfonate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Dioxoisoindolin-4-yl)propyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-(1,3-Dioxoisoindolin-4-yl)propyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxoisoindolin-4-yl)propyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can form stable complexes with these targets, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core structure and exhibit similar reactivity and applications.
Phthalimide derivatives: These compounds also contain the isoindoline-1,3-dione moiety and are used in similar fields, such as medicinal chemistry and organic synthesis.
Uniqueness: 3-(1,3-Dioxoisoindolin-4-yl)propyl 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which can enhance its solubility and reactivity compared to other isoindoline-1,3-dione derivatives.
Properties
Molecular Formula |
C18H17NO5S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-4-yl)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H17NO5S/c1-12-7-9-14(10-8-12)25(22,23)24-11-3-5-13-4-2-6-15-16(13)18(21)19-17(15)20/h2,4,6-10H,3,5,11H2,1H3,(H,19,20,21) |
InChI Key |
ZLDUWERXADFHDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=C3C(=CC=C2)C(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


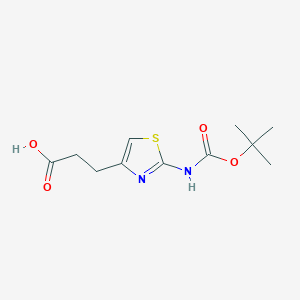
![7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11764287.png)
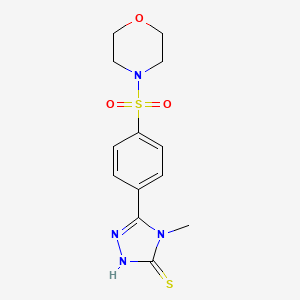

![3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764299.png)
